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Compound of Interest

Compound Name: ATTO 590 maleimide

Cat. No.: B15138530 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ATTO 590
maleimide in Förster Resonance Energy Transfer (FRET)-based assays. ATTO 590, a bright

and photostable rhodamine-based fluorescent dye, is an excellent acceptor for various donor

fluorophores, making it a versatile tool for studying molecular interactions, conformational

changes, and enzyme kinetics.

Introduction to ATTO 590 Maleimide for FRET
ATTO 590 is a fluorescent label characterized by its strong absorption, high fluorescence

quantum yield, and exceptional thermal and photostability.[1][2][3] Its maleimide reactive group

allows for specific covalent labeling of thiol groups on cysteine residues in proteins and other

biomolecules.[4][5] These properties make ATTO 590 maleimide an ideal candidate for single-

molecule detection and FRET applications.[1][2]

FRET is a non-radiative energy transfer process between two fluorophores, a donor and an

acceptor, that are in close proximity (typically 1-10 nm). The efficiency of this energy transfer is

exquisitely sensitive to the distance between the donor and acceptor, making FRET a powerful

"spectroscopic ruler" to measure intramolecular and intermolecular distances.
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The key photophysical properties of ATTO 590 are summarized in the table below.

Property Value Reference(s)

Excitation Maximum (λabs) 593 - 594 nm [1][6]

Emission Maximum (λfl) 622 - 624 nm [1][6]

Molar Extinction Coefficient

(εmax)
120,000 M-1cm-1 [1][6]

Fluorescence Quantum Yield

(ηfl)
80% [1]

Fluorescence Lifetime (τfl) 3.7 ns [1]

Molecular Weight (Maleimide) ~813 g/mol

Recommended FRET Pairs with ATTO 590 as Acceptor
The choice of a suitable donor fluorophore is critical for a successful FRET experiment. The

following table lists several common donor dyes that can be paired with ATTO 590, along with

their respective Förster radii (R0), the distance at which FRET efficiency is 50%.

Donor Dye
Excitation Max
(nm)

Emission Max
(nm)

Förster Radius
(R0) in Å

Reference(s)

ATTO 488 501 523 60 [1][7]

ATTO 532 532 553 63 [1][7]

ATTO 550 554 576 61 [1][7]

ATTO 565 563 592 65 [1][7]

Experimental Protocols
Protein Labeling with ATTO 590 Maleimide
This protocol describes the general procedure for labeling a protein with ATTO 590 maleimide.

Optimization may be required for specific proteins.
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Materials:

Protein of interest with at least one accessible cysteine residue

ATTO 590 maleimide

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Labeling Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5[4]

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

Quenching reagent: L-cysteine or β-mercaptoethanol

Purification column (e.g., size-exclusion chromatography)

Procedure:

Protein Preparation: Dissolve the protein in labeling buffer at a concentration of 1-10 mg/mL.

If the protein contains disulfide bonds that need to be reduced to expose cysteine residues,

add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. If

using DTT, it must be removed by dialysis or a desalting column before adding the

maleimide dye.

Dye Preparation: Immediately before use, dissolve ATTO 590 maleimide in anhydrous DMF

or DMSO to a stock concentration of 10 mM.

Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved ATTO 590 maleimide
to the protein solution.[8] Incubate the reaction for 2 hours at room temperature or overnight

at 4°C, protected from light.

Quenching: Add L-cysteine or β-mercaptoethanol to a final concentration of 10 mM to

quench the unreacted maleimide. Incubate for 15 minutes at room temperature.

Purification: Remove the unreacted dye and quenching reagent by size-exclusion

chromatography or dialysis.
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Determination of Labeling Efficiency: Calculate the degree of labeling (DOL) by measuring

the absorbance of the labeled protein at 280 nm and 594 nm. The following formula can be

used:

DOL = (A594 × εprotein at 280nm) / [(A280 - (A594 × CF280)) × εdye at 594nm]

Where CF280 is the correction factor for the dye's absorbance at 280 nm (0.43 for ATTO

590).[1]

Protein Labeling Workflow
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Protein Labeling Workflow

FRET-Based Assay for Protein Conformational Changes
This protocol outlines a method to monitor conformational changes in a protein doubly labeled

with a donor and ATTO 590 maleimide as the acceptor.

Materials:

Doubly labeled protein (Donor and ATTO 590)

Assay Buffer

Ligand or stimulus to induce conformational change

Fluorometer or plate reader capable of measuring fluorescence intensity or lifetime
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Procedure:

Sample Preparation: Prepare a solution of the doubly labeled protein in the assay buffer at a

concentration that gives a stable fluorescence signal.

Baseline Measurement: Excite the donor fluorophore at its excitation maximum and measure

the emission spectrum, recording both the donor and acceptor fluorescence intensities.

Induce Conformational Change: Add the ligand or apply the stimulus to the protein solution.

FRET Measurement: After incubation, repeat the fluorescence measurement by exciting the

donor and recording the donor and acceptor emission.

Data Analysis: Calculate the FRET efficiency (E) using the following formula for sensitized

emission:

E = 1 - (IDA / ID)

Where IDA is the fluorescence intensity of the donor in the presence of the acceptor, and ID

is the fluorescence intensity of the donor in the absence of the acceptor (or after acceptor

photobleaching). A change in FRET efficiency upon addition of the stimulus indicates a

conformational change.
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Conformational Change FRET Assay
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Conformational Change FRET Assay Workflow

FRET-Based Enzyme Kinetics Assay
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This protocol describes a continuous assay to measure the activity of a protease using a FRET-

labeled substrate. The substrate is a peptide or protein labeled with a donor and ATTO 590

(acceptor) on opposite sides of the cleavage site.

Materials:

FRET-labeled substrate

Enzyme (e.g., protease)

Assay Buffer

Fluorometer with kinetic measurement capabilities

Procedure:

Reaction Setup: In a fluorescence cuvette or microplate well, prepare the reaction mixture

containing the FRET-labeled substrate in the assay buffer.

Initiate Reaction: Add the enzyme to the reaction mixture to initiate the cleavage reaction.

Kinetic Measurement: Immediately start monitoring the fluorescence of the donor and/or

acceptor over time. Cleavage of the substrate will lead to an increase in the distance

between the donor and acceptor, resulting in a decrease in FRET (increase in donor

fluorescence and decrease in acceptor fluorescence).

Data Analysis: Plot the change in fluorescence (e.g., the ratio of donor to acceptor intensity)

as a function of time. The initial rate of the reaction can be determined from the slope of this

curve. By varying the substrate concentration, Michaelis-Menten kinetics can be determined.
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Enzyme Kinetics FRET Assay
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Principle of a FRET-based Enzyme Assay

FRET-Based Assay for Biomolecular Interactions
This protocol describes how to study the interaction between two proteins, one labeled with a

donor and the other with ATTO 590 maleimide as the acceptor.
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Materials:

Donor-labeled protein

ATTO 590-labeled protein

Assay Buffer

Fluorometer or plate reader

Procedure:

Sample Preparation: Prepare solutions of the donor-labeled protein and the ATTO 590-

labeled protein in the assay buffer.

Control Measurements: Measure the fluorescence of the donor-labeled protein alone upon

excitation at the donor's excitation wavelength.

Interaction Assay: Mix the donor-labeled protein and the ATTO 590-labeled protein.

FRET Measurement: After incubation to allow for binding, excite the donor fluorophore and

measure the emission spectrum. An increase in acceptor fluorescence and a decrease in

donor fluorescence (quenching) indicates that the two proteins are interacting.

Data Analysis: By titrating one binding partner while keeping the other constant, a binding

curve can be generated and the dissociation constant (Kd) can be determined.
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Biomolecular Interaction FRET Assay
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Principle of a Protein-Protein Interaction FRET Assay

Representative Signaling Pathway Application
FRET assays using ATTO 590 can be employed to study a wide range of signaling pathways.

For example, the activation of a kinase upon ligand binding to a receptor can be monitored. In

this hypothetical scenario, the kinase is labeled with a donor fluorophore, and a substrate

protein is labeled with ATTO 590. Upon receptor activation, the kinase phosphorylates the

substrate, leading to a conformational change in the substrate that brings the donor and

acceptor into close proximity, resulting in an increase in FRET.
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Kinase Activity in a Signaling Pathway
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Monitoring Kinase Activity via FRET

By utilizing the detailed protocols and understanding the principles outlined in these application

notes, researchers can effectively employ ATTO 590 maleimide for a wide range of FRET-

based assays to gain valuable insights into complex biological processes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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